

2,4,6-triphenylaniline thermal stability compared to similar compounds

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Compound Focus: 2,4,6-Triphenylaniline

CAS No.: 6864-20-6

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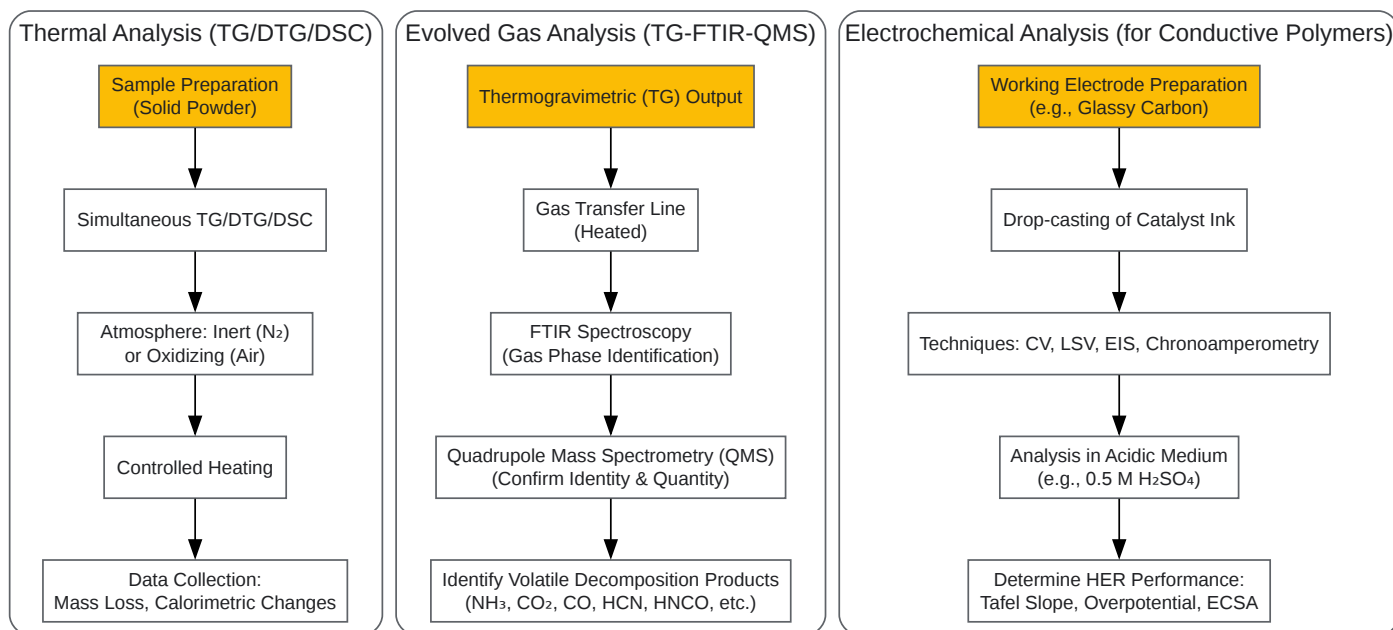
Comparative Thermal and Application Data

| Compound Name | Thermal Stability/Properties | Key Experimental Findings | Primary Application Context |
|--|--|--|---|
| 2,4,6-Triphenylaniline (TPA) | Information limited; used in synthesis at 50°C [1] | Processed via chemical polymerization at 50°C [1]. Encapsulated in nanoemulsions with particle size 124.8 nm and PDI of 0.396 [2]. | Drug Delivery & Material Science: Active metabolite in antidiabetic nanoemulsions [2]; co-monomer for conductive copolymers [1]. |
| Annelated Asymmetrical Triazines (1-5) | High thermal stability; more stable in oxidizing atmosphere [3] | Melting point depends on phenyl substituent [3]. Decomposes via radical mechanism; emits NH3, HCN, CO, CO2, HNCO upon pyrolysis [3]. | Pharmaceutical: Potential anticancer drug candidates [3]. |
| 2,4,6-Trinitroaniline | Highly explosive; decomposes violently upon heating [4] | Melting point: 188°C ; detonation velocity: 7,300 m/s [4]. | Energetic Materials: Used in explosives and munitions [4]. |

| Compound Name | Thermal Stability/Properties | Key Experimental Findings | Primary Application Context |
|--|---|--|---|
| Poly(aniline-co-3-nitroaniline) (P(ANI-co-3NI)) | Not fully characterized; studied for electrochemical stability [1] | Exhibited higher electrical conductivity; Tafel slope: 47.9 mV/dec for Hydrogen Evolution Reaction (HER) [1]. | Energy: Metal-free electrocatalyst for hydrogen evolution [1]. |

Detailed Experimental Protocols

The following experimental workflows are reconstructed from the methodologies used in the cited research.



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This diagram illustrates the primary experimental workflows for characterizing thermal and electrochemical properties.

Thermal Analysis Protocol (Based on [3])

This methodology is crucial for establishing the stability range and decomposition profile of new chemical entities.

- **Instrumentation:** Simultaneous Thermogravimetry/Differential Scanning Calorimetry (TG/DTG/DSC) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS).
- **Atmosphere:** Analyses are performed under both inert (nitrogen) and oxidizing (synthetic air) conditions to understand stability in different environments.
- **Temperature Program:** Heating from ambient temperature to a high endpoint (e.g., 800°C) at a controlled rate (e.g., 10°C/min).
- **Data Collected:**
 - **Mass Loss (TG):** Determines the temperature of decomposition onset and the amount of non-volatile residue.
 - **Decomposition Enthalpy (DSC):** Measures the heat flow associated with thermal events.
 - **Evolved Gas Analysis (FTIR/QMS):** Identifies volatile decomposition products in real-time, which helps propose decomposition mechanisms.

Electrochemical Analysis Protocol (Based on [1])

This protocol is used for evaluating the properties of conductive polymers, including TPA-based copolymers.

- **Electrode Preparation:** A catalyst ink is prepared by dispersing the polymer in a mixture of water, isopropanol, and a Nafion binder. This ink is then drop-cast onto a polished glassy carbon electrode.
- **Techniques:**
 - **Cyclic Voltammetry (CV):** Assesses redox behavior and surface coverage.
 - **Linear Sweep Voltammetry (LSV):** Measures activity for reactions like the Hydrogen Evolution Reaction (HER).
 - **Electrochemical Impedance Spectroscopy (EIS):** Determines charge transfer resistance.
 - **Chronoamperometry (CA):** Evaluates long-term operational stability.
- **Key Metrics:**

- **Tafel Slope:** Indicates the reaction kinetics.
- **Overpotential:** The extra energy required to drive a reaction; lower values indicate better catalysts.
- **Electrochemical Surface Area (ECSA):** A measure of the active surface area.

Interpretation and Research Implications

The available data, while incomplete for a direct thermal comparison, highlights the diverse applications of TPA-derived materials.

- **Stability in Application:** TPA has been processed at elevated temperatures (50°C) during chemical polymerization and incorporated into stable nanoemulsions, suggesting it is sufficiently stable for these specific pharmaceutical and material science workflows [2] [1].
- **Decomposition Mechanism Insight:** The thermal decomposition of advanced heterocyclic compounds like the annelated triazines is often initiated by a **radical mechanism**, involving the symmetric cleavage of C–N and C–C bonds [3]. This provides a useful reference for hypothesizing about the stability of the TPA core structure.
- **Research Need:** A direct, quantitative comparison of the thermal stability of TPA against standard reference compounds (like triphenylamine or other substituted anilines) using techniques like TG/DTG/DSC is an identified gap in the current literature that would be valuable for researchers.

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